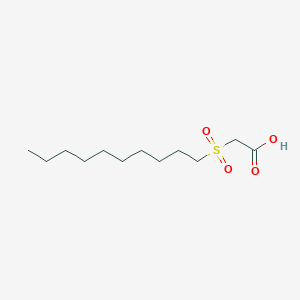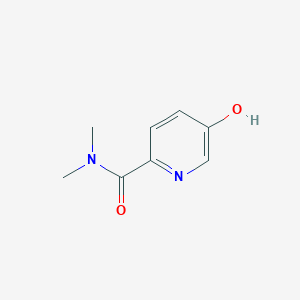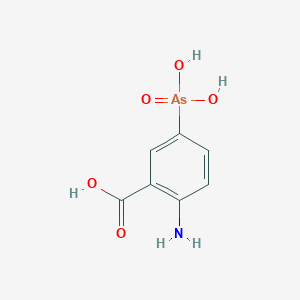
3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a chemical compound that belongs to the class of organic compounds known as substituted amphetamines. These compounds are characterized by the presence of a benzene ring substituted with an ethanamine group and additional functional groups. This particular compound features two chlorine atoms and a methyl group, making it unique in its chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, ethanamine, and chlorinating agents.
Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The ethanamine group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Amphetamine: A well-known stimulant with a similar structure but lacking the chlorine and methyl groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to different pharmacological effects.
Phenethylamine: The parent compound of many substituted amphetamines, with a simpler structure.
Uniqueness
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is unique due to the presence of chlorine atoms and a methyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological systems in specific ways. Further research is needed to fully understand its potential and applications.
属性
CAS 编号 |
6229-86-3 |
|---|---|
分子式 |
C9H12Cl3N |
分子量 |
240.6 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H |
InChI 键 |
OFHUVEDFQIRAKY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


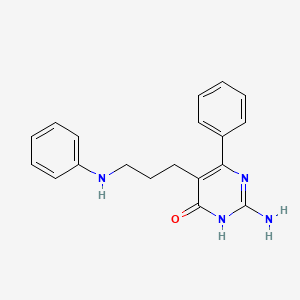
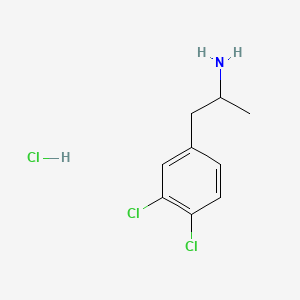
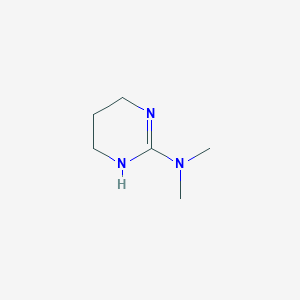
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
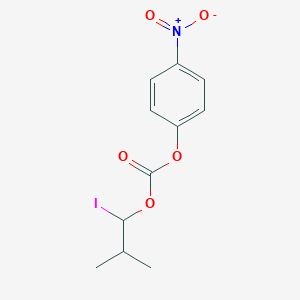
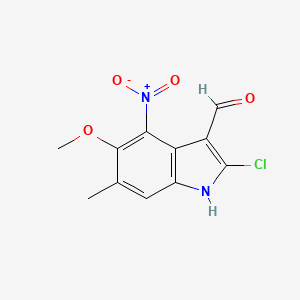
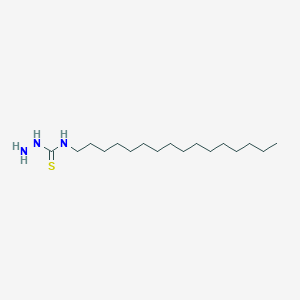
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
